molecular formula C17H23NO3 B5787320 N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide

N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide

Cat. No. B5787320
M. Wt: 289.4 g/mol
InChI Key: XLRGYLYQOKFAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide, also known as CYT387, is a chemical compound that belongs to the class of benzamides. It is a small molecule inhibitor that has shown potential in the treatment of various diseases, including myeloproliferative neoplasms (MPNs) and inflammatory disorders.

Mechanism of Action

N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide is a selective inhibitor of JAK2, which is a protein kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors. By inhibiting JAK2, N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide blocks the downstream signaling pathways, leading to the suppression of the proliferation and survival of cancer cells and the modulation of the immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide have been extensively studied. In preclinical studies, N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and modulate the immune response. In clinical trials, N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide has been shown to improve the symptoms and quality of life of patients with MPNs and inflammatory disorders.

Advantages and Limitations for Lab Experiments

N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for JAK2, which makes it a useful tool for studying the signaling pathways of cytokines and growth factors. However, N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide also has some limitations. It has low solubility in water, which can make it challenging to use in some experiments. In addition, it has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the research on N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide. One of the most promising areas is the development of combination therapies that target multiple signaling pathways. Another area of research is the development of more potent and selective JAK2 inhibitors with improved pharmacokinetic properties. Finally, the use of N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide in combination with immunotherapy is also a promising area of research, as it may enhance the immune response and improve the efficacy of cancer treatments.

Synthesis Methods

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide involves several steps, including the reaction of 2,6-dimethoxybenzoyl chloride with 2-(1-cyclohexen-1-yl)ethylamine, followed by purification and crystallization. The final product is obtained as a white crystalline solid with a purity of more than 99%.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of MPNs, which are a group of disorders characterized by the overproduction of blood cells. N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide inhibits the activity of JAK2, a protein that plays a crucial role in the development of MPNs. In addition, N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide has also shown potential in the treatment of inflammatory disorders, such as rheumatoid arthritis and psoriasis.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-20-14-9-6-10-15(21-2)16(14)17(19)18-12-11-13-7-4-3-5-8-13/h6-7,9-10H,3-5,8,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRGYLYQOKFAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-2,6-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.